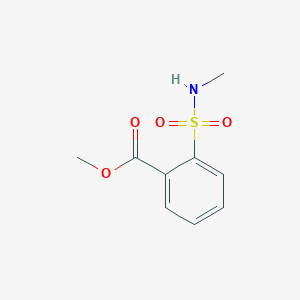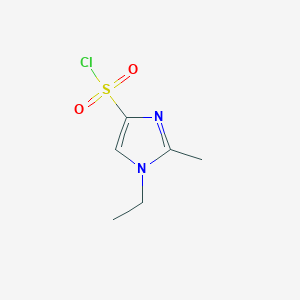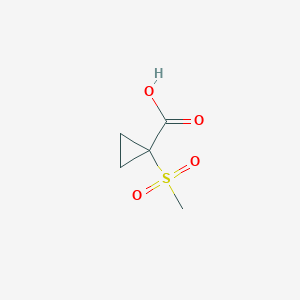
Methyl 2-(methylsulfamoyl)benzoate
Overview
Description
Methyl 2-(methylsulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides. It has a molecular formula of C9H11NO4S and an average mass of 229.253 Da .
Molecular Structure Analysis
The molecular structure of Methyl 2-(methylsulfamoyl)benzoate consists of a benzene ring connected to an ester functional group .
Chemical Reactions Analysis
While specific chemical reactions involving Methyl 2-(methylsulfamoyl)benzoate are not detailed in the available sources, esters like Methyl benzoate can undergo various reactions. These include hydrolysis to carboxylic acids under acidic or basic conditions, conversion to amides via an aminolysis reaction, and reduction to form alcohols or aldehydes depending on the reducing agent .
Physical And Chemical Properties Analysis
Methyl 2-(methylsulfamoyl)benzoate is a colorless liquid at room temperature . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C . It is slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .
Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
In organic chemistry, benzoate derivatives like Methyl-2-formyl benzoate have been recognized for their versatility as bioactive precursors in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These derivatives serve as significant structures and excellent precursors for new bioactive molecules, highlighting their importance in drug discovery and development (Farooq & Ngaini, 2019).
Environmental and Health Impacts
Research on benzoates, including sodium benzoate, has also shed light on their environmental presence and potential health implications. Studies have focused on understanding the metabolic and dosimetric variations of benzoates across different species, providing insights into their safety and efficacy for use in consumer products (Hoffman & Hanneman, 2017). Additionally, the toxic effects of benzoic acid and sodium benzoate on the central nervous system, including impairments in memory and coordination, have been investigated, contributing to the discussion on maximum permissible concentrations in water (Zholdakova et al., 2021).
Green Chemistry and Catalysis
In the realm of green chemistry, the methylation of aromatics, including benzoate derivatives, using methane as a raw material presents a novel route for converting methane to higher hydrocarbons, with positive implications for environmental sustainability. This process, termed "oxidative methylation," involves intermediate formation of methanol by methane partial oxidation, followed by the methylation of aromatic compounds, demonstrating the potential of benzoate derivatives in catalytic applications (Adebajo, 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(methylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(12,13)8-6-4-3-5-7(8)9(11)14-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEROJRIOMGQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylsulfamoyl)benzoate | |
CAS RN |
145889-95-8 | |
| Record name | methyl 2-(methylsulfamoyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)



![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)



